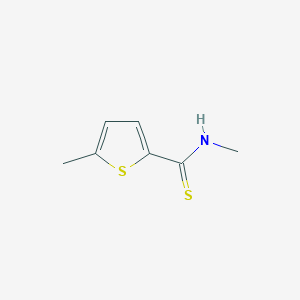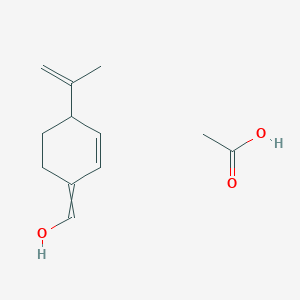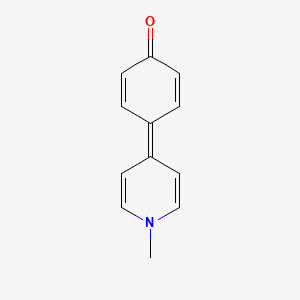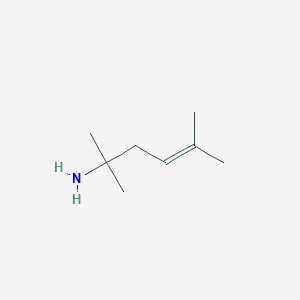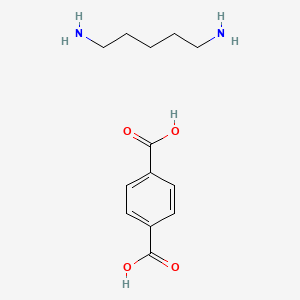
Pentane-1,5-diamine;terephthalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentane-1,5-diamine and terephthalic acid are two chemical compounds that, when combined, form a salt used in the production of high-performance polymer materials. Pentane-1,5-diamine, also known as cadaverine, is a diamine with the formula C5H14N2. Terephthalic acid, on the other hand, is an aromatic dicarboxylic acid with the formula C8H6O4. The combination of these two compounds is significant in the synthesis of bio-based nylons and other polymeric materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentane-1,5-diamine can be synthesized through the biological method of l-lysine decarboxylation. This method involves the use of biomass as a raw material, making it a sustainable and eco-friendly approach . The purity and concentration of pentane-1,5-diamine are determined by high-performance liquid chromatography.
Terephthalic acid is typically produced through the oxidation of p-xylene in the presence of a cobalt-manganese catalyst. The reaction is carried out in acetic acid, and the resulting terephthalic acid is purified through crystallization.
Industrial Production Methods
In industrial settings, pentane-1,5-diamine is produced using fermentation processes, followed by purification using cation exchange resins and crystallization . Terephthalic acid is produced on a large scale through the Amoco process, which involves the catalytic oxidation of p-xylene.
Analyse Des Réactions Chimiques
Types of Reactions
Pentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Terephthalic acid primarily undergoes esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used in substitution reactions.
Major Products
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted diamines and derivatives.
Applications De Recherche Scientifique
Pentane-1,5-diamine and terephthalic acid are used in the production of bio-based nylons, such as nylon 5I and nylon 5O . These materials are significant in the development of high-performance polymer materials with applications in textiles, automotive parts, and packaging. The compounds are also used in the synthesis of adhesives and thermosetting polyurethanes .
Mécanisme D'action
The mechanism of action of pentane-1,5-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form hydrogen bonds and interact with other molecules through its amine groups. Terephthalic acid, being an aromatic dicarboxylic acid, can participate in esterification and amidation reactions, forming strong covalent bonds with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-1,6-diamine: Another diamine used in the production of nylon 6,6.
Butane-1,4-diamine: Used in the synthesis of polyamides and polyurethanes.
Adipic acid: An aliphatic dicarboxylic acid used in the production of nylon 6,6.
Uniqueness
Pentane-1,5-diamine and terephthalic acid are unique due to their bio-based origins and their ability to form high-performance polymer materials. The use of biomass as a raw material for pentane-1,5-diamine makes it a sustainable alternative to traditional petrochemical-based diamines .
Propriétés
Numéro CAS |
666256-73-1 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
pentane-1,5-diamine;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C5H14N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;6-4-2-1-3-5-7/h1-4H,(H,9,10)(H,11,12);1-7H2 |
Clé InChI |
PRROZFGXIWIUAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCN)CCN |
Numéros CAS associés |
32761-06-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


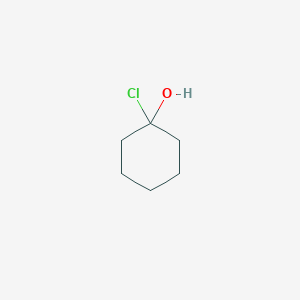
![4-Thiazoleacetic acid, 2-[4-(bromomethyl)phenyl]-](/img/structure/B12545385.png)

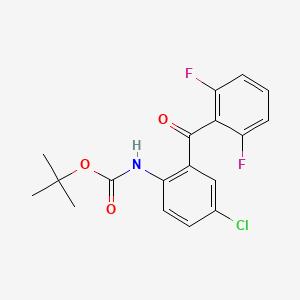
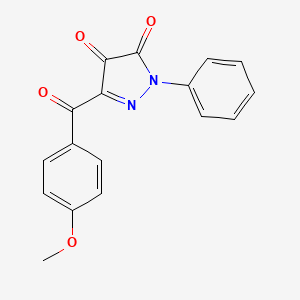
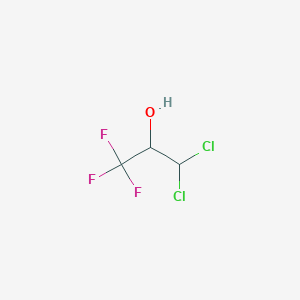
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
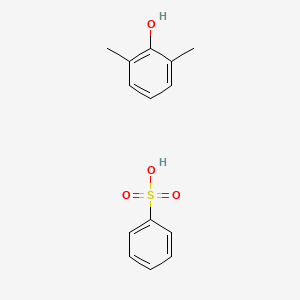
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
